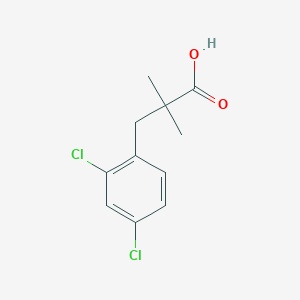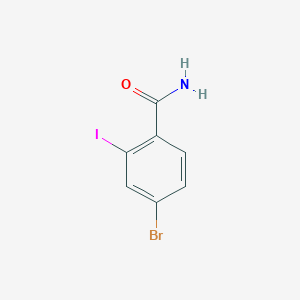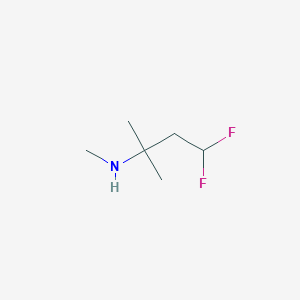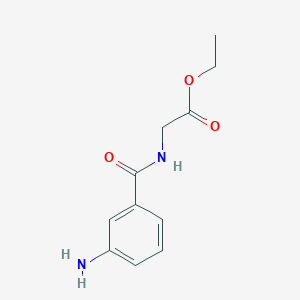
4-Methoxy-5-methylthiophene-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-methylthiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the methylation of thiophene followed by carboxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 4-methoxy-5-methylthiophene-3-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Methoxy-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 4-methoxy-5-methylthiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 5-Methylthiophene-2-carboxylic acid
- 4-Methoxythiophene-2-carboxylic acid
Comparison: 4-Methoxy-5-methylthiophene-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and properties.
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
4-methoxy-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3S/c1-4-6(10-2)5(3-11-4)7(8)9/h3H,1-2H3,(H,8,9) |
InChI Key |
PAHHUDQDSZQVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)



![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)


![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
